p110α PI3 Kinase Inhibitory Potency: Dependency on 5-Bromo Substitution
The presence of a 5-bromo substituent on the pyrazolo[1,5-a]pyridine-3-carbonitrile scaffold is essential to retain p110α inhibitory potency. SAR elucidation by Kendall et al. (2012) directly compared the impact of multiple 5-position substituents on p110α activity: substitution with bromo or cyano increased potency relative to hydrogen, whereas replacement with an ethyl or vinyl group resulted in a measurable decrease in inhibition [1]. Although the absolute IC₅₀ value for the specific standalone 5-bromo building block is not reported as the end-point in cellular assays, its role as the critical pharmacophoric element in generating optimized leads (e.g., compound 5x; p110α IC₅₀ = 0.9 nM) confirms that the 5-bromo functionality is a potency-conferring module unavailable in 5-ethyl or 5-vinyl intermediates [2].
| Evidence Dimension | p110α PI3K Inhibitory Potency (Relative Activity Trend) |
|---|---|
| Target Compound Data | 5-Bromo substitution correlates with increased p110α potency vs. unsubstituted scaffold |
| Comparator Or Baseline | 5-Ethyl or 5-vinyl pyrazolo[1,5-a]pyridine-3-carbonitrile: Decreased p110α activity |
| Quantified Difference | Directional (activity rank: Br ≈ CN > H >> ethyl/vinyl); quantified difference not available for standalone building block unit |
| Conditions | SAR assessed in pyrazolo[1,5-a]pyridine series within p110α biochemical assay (2012 publication) |
Why This Matters
For procurement decisions in a PI3K inhibitor program, selecting the 5-bromo intermediate ensures alignment with a validated SAR trajectory that produced sub-nanomolar leads, whereas switching to a 5-ethyl or 5-vinyl alternative diverts toward a demonstrably less active series.
- [1] Kendall, J. D., et al. Bioorg. Med. Chem., 2012, 20, 58–68. DOI: 10.1016/j.bmc.2011.11.031 View Source
- [2] Kendall, J. D., et al. Bioorg. Med. Chem., 2012, 20, 69–85. DOI: 10.1016/j.bmc.2011.11.029 View Source
